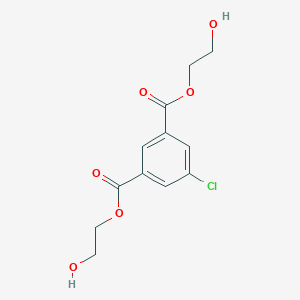
Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields This compound is characterized by the presence of two hydroxyethyl groups attached to a chlorinated benzene ring with two carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate typically involves the esterification of 5-chlorobenzene-1,3-dicarboxylic acid with ethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the consistent quality of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to remove any impurities.
化学反应分析
Types of Reactions
Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form carboxylic acids.
Reduction: The chlorinated benzene ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: The major product is 5-chlorobenzene-1,3-dicarboxylic acid.
Reduction: The major product is 5-hydroxyethylbenzene-1,3-dicarboxylate.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzene derivatives.
科学研究应用
Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and resins, where its unique structure imparts desirable mechanical and thermal properties.
作用机制
The mechanism of action of Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, facilitating its binding to enzymes or receptors. The chlorinated benzene ring can participate in hydrophobic interactions, enhancing its affinity for certain targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks the chlorine atom.
Bis(2-hydroxyethyl) isophthalate: Similar structure but with different positioning of carboxylate groups.
Bis(2-hydroxyethyl) furan-2,5-dicarboxylate: Similar structure but with a furan ring instead of a benzene ring.
Uniqueness
Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various applications.
属性
IUPAC Name |
bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO6/c13-10-6-8(11(16)18-3-1-14)5-9(7-10)12(17)19-4-2-15/h5-7,14-15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPVHGBEBOSENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)OCCO)Cl)C(=O)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
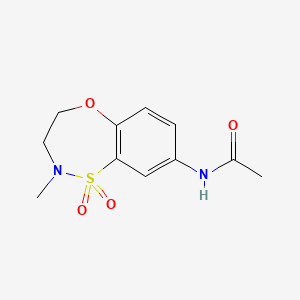
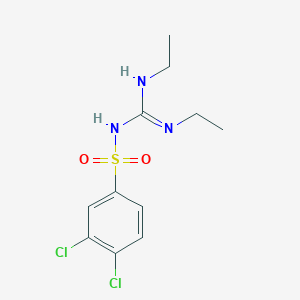
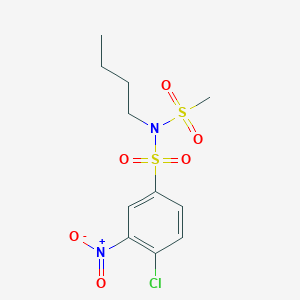
![3,4-Dichlorospiro[chromene-2,1'-cyclopentane]](/img/structure/B8039801.png)
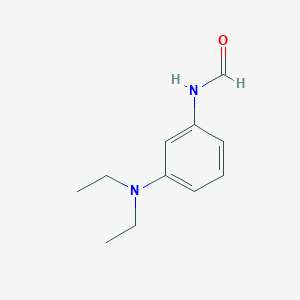
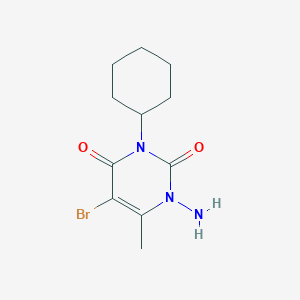
![2-methoxyethyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8039815.png)
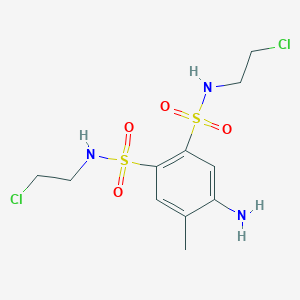
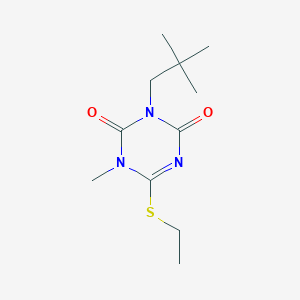
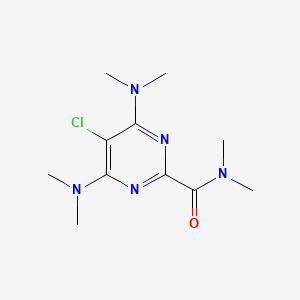
![(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester](/img/structure/B8039850.png)
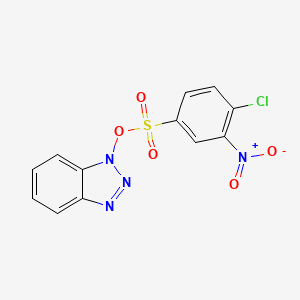
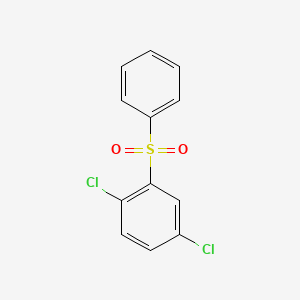
![4,5-Dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide](/img/structure/B8039861.png)
